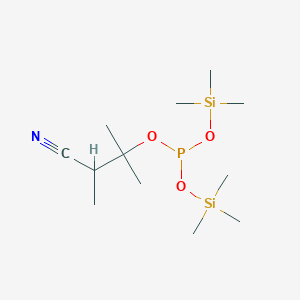
3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite is a chemical compound with the molecular formula C12H28NO3PSi2. It is characterized by the presence of a cyano group, a methyl group, and two trimethylsilyl groups attached to a phosphite moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite typically involves the reaction of 3-cyano-2-methylbutan-2-ol with bis(trimethylsilyl) phosphite under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and other phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Mecanismo De Acción
The mechanism of action of 3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups provide steric protection, allowing the phosphite moiety to participate in selective reactions. The cyano group can also influence the reactivity and stability of the compound by acting as an electron-withdrawing group.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl) phosphite: Similar in structure but lacks the cyano and methyl groups.
Trimethylsilyl phosphite: Contains only one trimethylsilyl group.
3-Cyano-2-methylbutan-2-yl phosphite: Lacks the trimethylsilyl groups.
Uniqueness
3-Cyano-2-methylbutan-2-yl bis(trimethylsilyl) phosphite is unique due to the presence of both the cyano group and the trimethylsilyl groups, which confer distinct reactivity and stability properties. This combination of functional groups makes it a versatile reagent in various chemical transformations .
Propiedades
Número CAS |
63424-59-9 |
|---|---|
Fórmula molecular |
C12H28NO3PSi2 |
Peso molecular |
321.50 g/mol |
Nombre IUPAC |
(3-cyano-2-methylbutan-2-yl) bis(trimethylsilyl) phosphite |
InChI |
InChI=1S/C12H28NO3PSi2/c1-11(10-13)12(2,3)14-17(15-18(4,5)6)16-19(7,8)9/h11H,1-9H3 |
Clave InChI |
KBOUDJFEHHAHED-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C(C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















